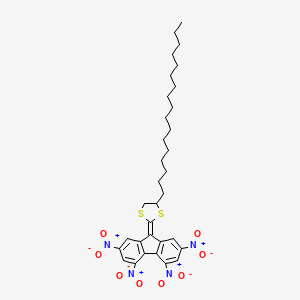![molecular formula C13H21NO3S B14264987 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid CAS No. 132327-75-4](/img/structure/B14264987.png)
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, an amino group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenyl ethylamine and propane-1-sulfonic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-phosphonic acid: Similar structure but with a phosphonic acid group.
Uniqueness
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfonic acid functionality is desired.
Propiedades
Número CAS |
132327-75-4 |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
3-[2-(3,5-dimethylphenyl)ethylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H21NO3S/c1-11-8-12(2)10-13(9-11)4-6-14-5-3-7-18(15,16)17/h8-10,14H,3-7H2,1-2H3,(H,15,16,17) |
Clave InChI |
TXQPLORYYXKNGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CCNCCCS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


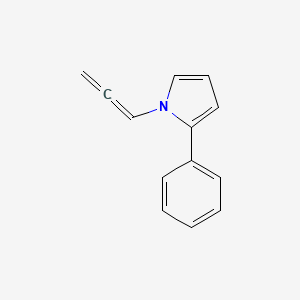
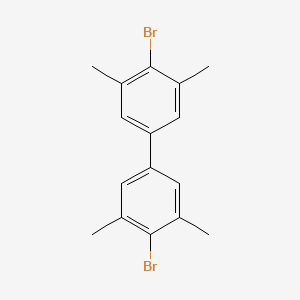

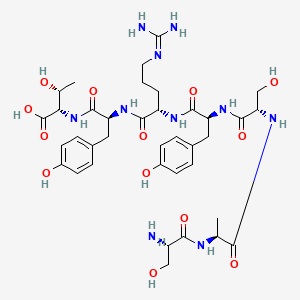
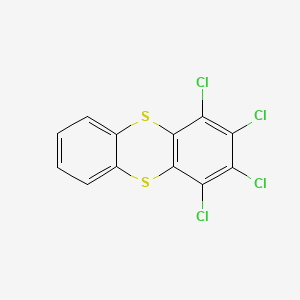
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
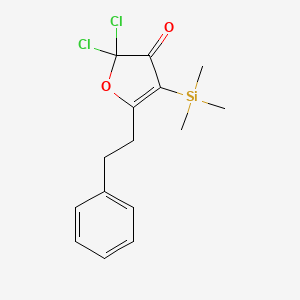
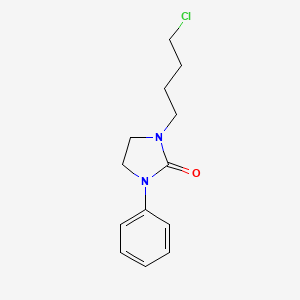
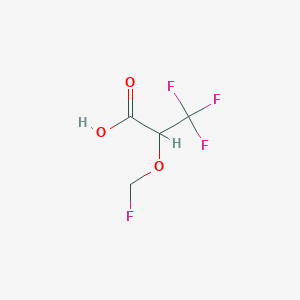
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
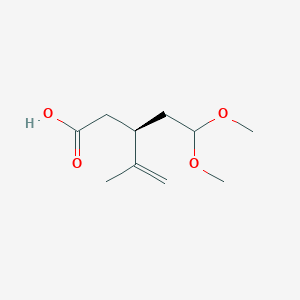
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
